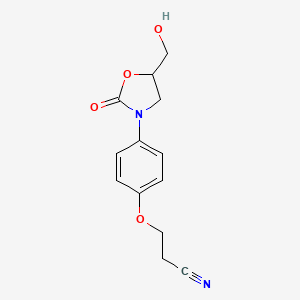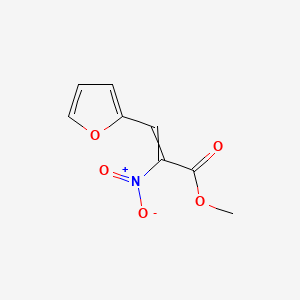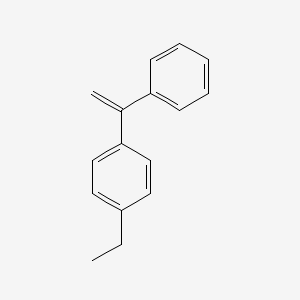
Benzene, 1-ethyl-4-(1-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-4-(1-phenylethenyl)-: is an organic compound with the molecular formula C16H16 . It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the 1-position and a phenylethenyl group at the 4-position. This compound is known for its aromatic properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(1-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1-ethyl-4-(1-phenylethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents like bromine (Br2) or nitric acid (HNO3) can introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, HNO3, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-ethyl-4-(1-phenylethenyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other aromatic compounds.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It can be used as a model compound to investigate the interactions of aromatic compounds with enzymes and receptors.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities. Research into its analogs may lead to the development of new therapeutic agents.
Industry: In the industrial sector, Benzene, 1-ethyl-4-(1-phenylethenyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its aromatic properties make it valuable in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethyl-4-(1-phenylethenyl)- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with aromatic amino acids in receptor proteins, affecting signal transduction pathways.
Cell Membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Comparación Con Compuestos Similares
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-ethyl-4-propyl-
Comparison: Benzene, 1-ethyl-4-(1-phenylethenyl)- is unique due to the presence of both an ethyl group and a phenylethenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in electrophilic substitution reactions and enhanced aromaticity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various chemical applications.
Propiedades
Número CAS |
77989-25-4 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-ethyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-12H,2-3H2,1H3 |
Clave InChI |
UZJYPLUKFNKHNO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

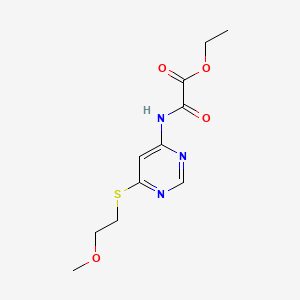

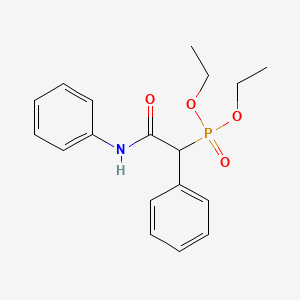
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)

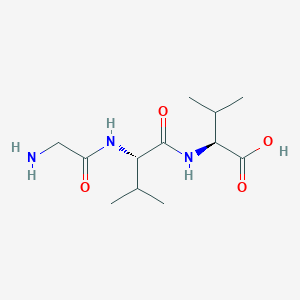
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
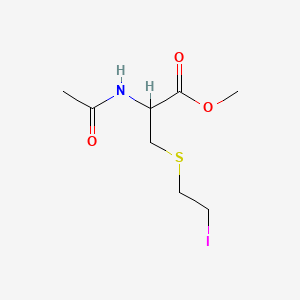
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
